

physical and chemical properties of 2,5-Dibromoisonicotinaldehyde

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Compound of Interest

Compound Name: 2,5-Dibromoisonicotinaldehyde

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An In-depth Technical Guide to 2,5-Dibromoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative, presents itself as a versatile intermediate in synthetic organic chemistry. Its unique electronic and structural characteristics, arising from the presence of two bromine atoms and an aldehyde functional group on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,5-Dibromoisonicotinaldehyde**, alongside a detailed, albeit inferred, experimental protocol for its synthesis. The document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering critical data and methodologies to facilitate its application in the laboratory.

Core Properties and Data

2,5-Dibromoisonicotinaldehyde, also known as 2,5-dibromopyridine-4-carbaldehyde, is a solid compound with the chemical formula $C_6H_3Br_2NO$. The presence of the electron-

withdrawing bromine atoms and the aldehyde group significantly influences the reactivity of the pyridine ring.

Physical and Chemical Properties

A summary of the key physical and chemical data for **2,5-Dibromoisonicotinaldehyde** is presented in Table 1. It is important to note that while some experimental data is available, certain properties are based on calculated values and should be considered as estimates.

Property	Value	Source
IUPAC Name	2,5-dibromopyridine-4-carbaldehyde	-
Synonyms	2,5-Dibromoisonicotinaldehyde	[1]
2,5-dibromopyridine-4-carboxaldehyde	[1]	
CAS Number	959244-28-1	[1]
Molecular Formula	C ₆ H ₃ Br ₂ NO	[1]
Molecular Weight	264.90 g/mol	[1]
Appearance	Solid	-
Boiling Point	302.37°C at 760 mmHg (Calculated)	
Flash Point	136.669°C (Calculated)	
Refractive Index	1.654 (Calculated)	[1]
Solubility	Data not available	-
Stability	Stable under normal conditions. Avoid strong oxidizing agents.	

Synthesis and Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of **2,5-Dibromoisonicotinaldehyde** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations. The most logical approach involves the formylation of a suitable precursor, 2,5-dibromopyridine.

Proposed Synthetic Pathway

The synthesis of **2,5-Dibromoisonicotinaldehyde** can be envisioned as a two-step process starting from 2-aminopyridine. The first step is the synthesis of the key intermediate, 2,5-dibromopyridine, followed by its formylation at the 4-position.



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Caption: Proposed synthetic pathway for **2,5-Dibromoisonicotinaldehyde**.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine (Intermediate)

This protocol is adapted from established methods for the synthesis of 2,5-dibromopyridine from 2-aminopyridine.^{[2][3]}

Materials:

- 2-Aminopyridine
- Acetic Anhydride
- Liquid Bromine
- Sodium Hydroxide Solution
- Hydrogen Bromide Solution

- Sodium Nitrite Solution
- Cuprous Bromide (catalyst)
- Ethanol
- Four-neck flask, reflux condenser, dropping funnel, thermometer, ice bath, filtration apparatus.

Procedure:

Step 1: Synthesis of 2-Amino-5-bromopyridine

- In a four-neck flask equipped with a reflux condenser, add 2-aminopyridine and acetic anhydride.
 - Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the reaction solution to 20-25 °C.
 - Slowly add liquid bromine dropwise to the reaction mixture.
 - Maintain the reaction temperature at 45-55 °C for 2-3 hours.
 - Add water to the system until all solids are dissolved.
 - Dropwise, add a sodium hydroxide solution to precipitate the product.
 - Continue the reaction for another 30-40 minutes.
 - Filter the precipitate, dry it, and recrystallize from ethanol to obtain 2-amino-5-bromopyridine.
- [3]

Step 2: Synthesis of 2,5-Dibromopyridine

- Add 2-amino-5-bromopyridine to a hydrogen bromide solution in a four-neck flask, in the presence of a catalytic amount of cuprous bromide.

- Cool the mixture to between -5 and 15 °C using an ice bath.
- Slowly add a sodium nitrite solution dropwise.
- Allow the reaction to proceed for 2-5 hours at the controlled temperature.
- The resulting product is 2,5-dibromopyridine.^[3]

Proposed Experimental Protocol: Formylation of 2,5-Dibromopyridine

This proposed protocol is based on the formylation of similar aromatic compounds and requires optimization.

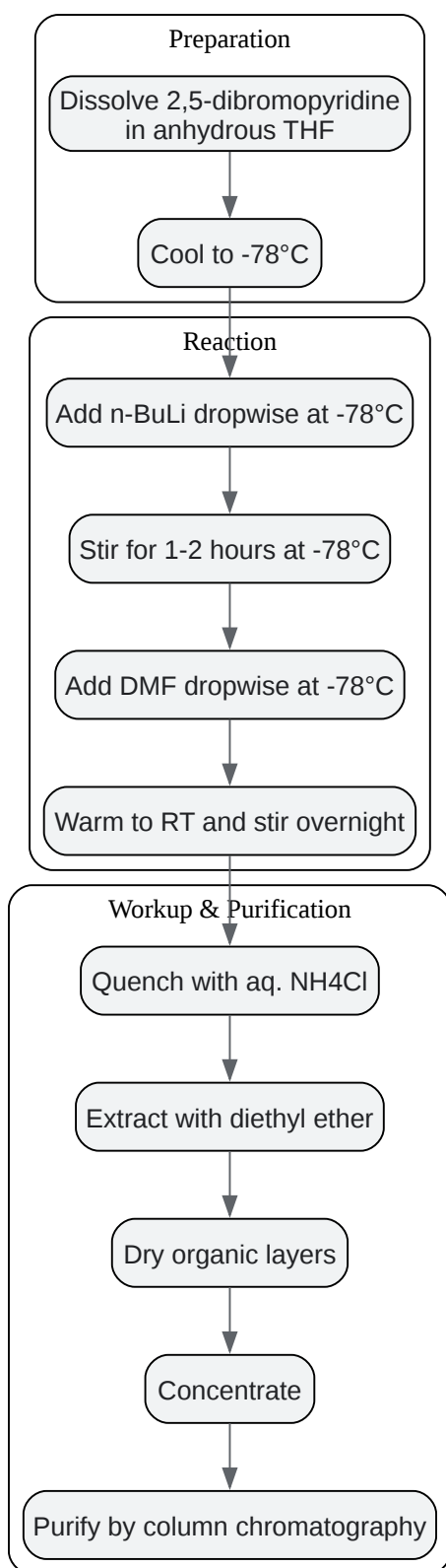
Materials:

- 2,5-Dibromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or other strong base
- N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask, syringe, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

- In a dry, nitrogen-flushed round-bottom flask, dissolve 2,5-dibromopyridine in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.

- Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, while maintaining the temperature at -78 °C. The reaction is highly exothermic and requires careful temperature control.
- Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.
- Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2,5-Dibromoisonicotinaldehyde**.



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Caption: Experimental workflow for the proposed synthesis of **2,5-Dibromoisonicotinaldehyde**.

Chemical Reactivity and Potential Applications

The chemical reactivity of **2,5-Dibromoisonicotinaldehyde** is dictated by its three functional groups: the pyridine ring, the two bromine substituents, and the aldehyde group.

- **Aldehyde Group:** The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel condensations).
- **Bromine Atoms:** The two bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring.
- **Pyridine Ring:** The pyridine nitrogen imparts basicity to the molecule and can be protonated or alkylated. The electron-withdrawing nature of the bromine atoms and the aldehyde group deactivates the ring towards electrophilic aromatic substitution.

These reactive sites make **2,5-Dibromoisonicotinaldehyde** a valuable building block for the synthesis of highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

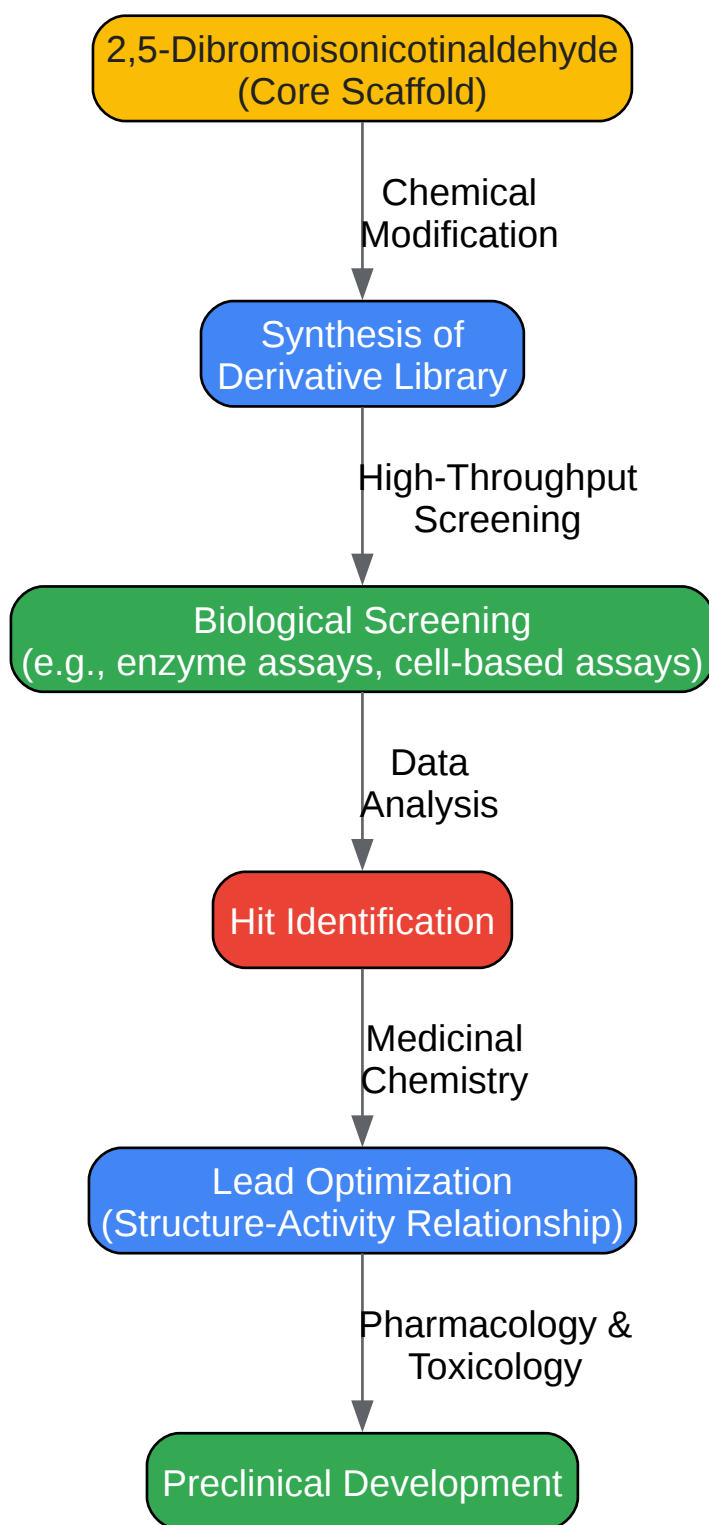
Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity or the involvement of **2,5-Dibromoisonicotinaldehyde** in any signaling pathways. However, the structural motifs present in the molecule are found in various biologically active compounds.

- **Halogenated Pyridines:** Many pharmaceuticals and agrochemicals contain halogenated pyridine cores. The halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

- Isonicotinaldehyde Derivatives: The isonicotinaldehyde scaffold is a precursor to various compounds with diverse biological activities, including antimicrobial and anticancer properties.

Given the lack of direct biological data, a logical workflow for investigating the potential of **2,5-Dibromoisonicotinaldehyde** in drug discovery would involve its use as a scaffold for the synthesis of a library of derivatives, followed by screening for various biological activities.



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